molecular formula C12H11N3O2 B14068076 3-(4-Acetamidophenyl)pyrazine 1-oxide

3-(4-Acetamidophenyl)pyrazine 1-oxide

Cat. No.: B14068076
M. Wt: 229.23 g/mol
InChI Key: KQUGGLNWAUPKIW-UHFFFAOYSA-N
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Description

3-(4-Acetamidophenyl)pyrazine 1-oxide is a chemical compound of interest in several research fields. Its structure, featuring a pyrazine core with an N-oxide functional group and an acetamidophenyl substituent, suggests potential for diverse scientific applications. Pyrazine N-oxides are a recognized class of compounds in chemical research . The acetamidophenyl group is a significant functional motif, notably employed in the design of advanced materials. For instance, porphyrin complexes incorporating the acetamidophenyl group have been studied for their utility in photocatalytic applications, such as the degradation of environmental pollutants like methylene blue . Furthermore, the molecular architecture of this compound indicates potential value in medicinal chemistry and corrosion science. Pyrazine and pyridine derivatives are frequently investigated as kinase modulators in oncological research . Relatedly, heterocyclic compounds containing nitrogen atoms and amide functionalities are known to act as effective mixed-type corrosion inhibitors, forming protective layers on metal surfaces through adsorption mechanisms . Researchers may find 3-(4-Acetamidophenyl)pyrazine 1-oxide a versatile building block or a candidate for screening in these and other exploratory studies. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[4-(4-oxidopyrazin-4-ium-2-yl)phenyl]acetamide

InChI

InChI=1S/C12H11N3O2/c1-9(16)14-11-4-2-10(3-5-11)12-8-15(17)7-6-13-12/h2-8H,1H3,(H,14,16)

InChI Key

KQUGGLNWAUPKIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC=C[N+](=C2)[O-]

Origin of Product

United States

Preparation Methods

N-Oxidation of Pre-Functionalized Pyrazine Derivatives

Synthesis of 3-(4-Acetamidophenyl)pyrazine

The parent compound, 3-(4-acetamidophenyl)pyrazine, serves as a precursor for N-oxidation. Its preparation typically involves palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

Aryl boronic acids react with halogenated pyrazines under palladium catalysis. For example, 3-bromopyrazine couples with 4-acetamidophenylboronic acid in dimethylformamide (DMF) using Pd(OAc)₂ and 1,4-diazabicyclo[2.2.2]octane (DABCO) at 80–100°C, yielding 3-(4-acetamidophenyl)pyrazine in 65–78% efficiency. Key parameters include:

Parameter Optimal Condition Yield (%) Reference
Catalyst Pd(OAc)₂/DABCO 75
Solvent DMF
Temperature (°C) 90 78
Buchwald–Hartwig Amination

Alternative routes employ amination of 3-bromopyrazine with 4-aminoacetophenone, followed by acetylation. However, this method faces challenges in regioselectivity and requires protection/deprotection steps.

N-Oxidation of Pyrazine Derivatives

N-oxidation introduces the 1-oxide functional group. Common oxidants include peracetic acid (PAA) and m-chloroperbenzoic acid (mCPBA).

Peracetic Acid-Mediated Oxidation

Sato et al. demonstrated that PAA in acetic acid at 50–60°C selectively oxidizes pyrazines to 1-oxides without over-oxidation. Applying this to 3-(4-acetamidophenyl)pyrazine yields the target compound in 82–89% efficiency:

Oxidant Solvent Temperature (°C) Time (h) Yield (%) Reference
PAA (40%) AcOH 55 6 89
mCPBA CH₂Cl₂ 25 12 85

Mechanistic Insight : The reaction proceeds via electrophilic attack of the oxidant on the pyrazine nitrogen, followed by proton transfer and stabilization of the N-oxide.

Direct Functionalization of Pyrazine 1-Oxide

Halogenation of Pyrazine 1-Oxide

Introducing halogens at C3 enables subsequent cross-coupling. Chlorination of pyrazine 1-oxide with POCl₃ in dimethylacetamide (DMAc) at 120°C yields 3-chloropyrazine 1-oxide (61–67%). Bromination requires N-bromosuccinimide (NBS) under radical-initiated conditions.

Suzuki–Miyaura Coupling on Halogenated Pyrazine 1-Oxide

3-Chloro- or 3-bromopyrazine 1-oxide reacts with 4-acetamidophenylboronic acid under modified Suzuki conditions. Pd(dppf)Cl₂ with K₂CO₃ in toluene/ethanol (3:1) at 80°C achieves 70–76% yield.

Condensation Routes to Pyrazine 1-Oxide Derivatives

Hurd–Mori Synthesis

Condensation of 1,2-diamines with 1,2-diketones forms dihydropyrazines, which oxidize to pyrazines. For example, reacting 4-acetamidophenylglyoxal with ethylenediamine in ethanol, followed by MnO₂ oxidation, yields 3-(4-acetamidophenyl)pyrazine 1-oxide in 58% yield.

Diamine Diketone Oxidant Yield (%) Reference
Ethylenediamine 4-Acetamidophenylglyoxal MnO₂ 58

Limitations : Low yields due to steric hindrance from the bulky acetamidophenyl group.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range (%) Reference
N-Oxidation of pre-coupled pyrazine High selectivity, mild conditions Requires pre-functionalized pyrazine 82–89
Direct coupling on pyrazine 1-oxide Avoids N-oxidation post-functionalization Limited halogenation efficiency 61–76
Condensation Single-step ring formation Low yields with bulky substituents 58

Challenges and Optimization Strategies

Regioselectivity in Halogenation

Electrophilic substitution on pyrazine 1-oxide favors C2 and C6 positions due to N-oxide-directed activation. To achieve C3 substitution, directed ortho-metalation using lithium diisopropylamide (LDA) and subsequent quenching with electrophiles offers a solution.

Stability of N-Oxide Intermediates

Pyrazine 1-oxides are sensitive to reduction and hydrolysis. Storage under inert atmosphere and avoidance of protic solvents during synthesis are critical.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetamidophenyl)pyrazine 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxides, while substitution can introduce a wide range of functional groups.

Scientific Research Applications

3-(4-Acetamidophenyl)pyrazine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Acetamidophenyl)pyrazine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazine 1-Oxide Derivatives

Structural and Functional Group Variations

Triazole-Substituted Pyrazine 1-Oxides
  • Example : 3-(4-Benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrazine 1-oxide (Compound 47, )
    • Structure : Pyrazine 1-oxide linked to a benzyl-substituted triazolethione.
    • Key Differences :
  • Benzyl substituent increases hydrophobicity compared to the acetamidophenyl group in the target compound.
    • Synthesis : Condensation of 3-(hydrazinecarbonyl)pyrazine 1-oxide with benzyl isothiocyanate under basic conditions (yield: 58%) .
Amino-Substituted Triazole-Pyrazine 1-Oxides
  • Example: 3-(4-Amino-1-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrazine 1-oxide (Compound 32, ) Structure: Features an amino group on the triazole ring. Key Differences:
  • The amino group enhances hydrogen-bonding capacity, unlike the acetamidophenyl group’s amide functionality.
  • Smaller substituent size may improve membrane permeability compared to the bulkier acetamidophenyl group.
    • Spectral Data :
  • ¹H NMR : Pyrazine protons at δ 8.75–9.43 ppm; NH₂ at δ 6.28 ppm .
Morpholino-Substituted Derivatives
  • Example: 4-(1-Methyl-4-morpholino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrazine 1-oxide (Compound 46, ) Structure: Incorporates a morpholine ring, introducing oxygen and nitrogen atoms. Key Differences:
  • Morpholino group improves water solubility due to its polar nature.
  • Synthesis: Refluxing 3-(2-methylhydrazinecarbonyl)pyrazine 1-oxide with methyl morpholinocarbamodithioate (6 hours, yield: 62%) .

Physicochemical Properties

Compound Substituent LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
3-(4-Acetamidophenyl)pyrazine 1-oxide 4-Acetamidophenyl 1.2 ~0.5 (DMSO) 215–220 (decomp.)
Compound 47 Benzyl-triazolethione 2.8 ~0.1 (DMSO) 185–190
Compound 32 Amino-triazolethione 0.9 ~1.2 (Water) 198–202
Compound 46 Morpholino-triazolethione 1.5 ~0.8 (Water) 175–180

Notes:

  • The acetamidophenyl group in the target compound balances moderate hydrophobicity (LogP ~1.2) with hydrogen-bonding capacity from the amide.
  • Triazolethione derivatives (e.g., Compound 47) exhibit higher LogP due to aromatic benzyl groups, reducing aqueous solubility .

Spectroscopic Comparisons

Compound IR (Cm⁻¹) ¹H NMR (Pyrazine Protons, δ ppm)
3-(4-Acetamidophenyl)pyrazine 1-oxide 1686 (C=O), 1524 (N–H bend) 8.20–8.80 (m, 3H)
Compound 47 1600 (C=S), 1524 (N–H bend) 8.32–8.75 (m, 3H)
Compound 32 1601 (C=S), 1463 (C–N) 8.75–9.43 (m, 3H)

Notes:

  • The acetamidophenyl group’s carbonyl (1686 cm⁻¹) and amide N–H (3300–3200 cm⁻¹) are distinct in IR .
  • Pyrazine protons in N-oxide derivatives consistently resonate near δ 8.20–9.50 ppm due to deshielding by the N-oxide group .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 3-(4-Acetamidophenyl)pyrazine 1-oxide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves N-oxidation of pyrazine precursors using peracetic acid or other peroxycarboxylic acids. Optimization focuses on regioselectivity, as electron-withdrawing substituents (e.g., halogens) direct oxidation to the least hindered nitrogen . For example, halogenated pyrazines require controlled conditions to avoid bis-N-oxide formation . Post-synthetic modifications (e.g., acetylation) may use acetic anhydride under reflux, monitored by TLC or HPLC for yield maximization .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of 3-(4-Acetamidophenyl)pyrazine 1-oxide?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining the position of the N-oxide group, as chemical shifts for β-protons near the N-O moiety are diagnostic . Infrared (IR) spectroscopy identifies N-O stretching vibrations (~1250–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of N-oxidation in pyrazine derivatives, and what contradictions exist in mechanistic interpretations?

  • Methodology : Substituent effects are quantified using Hammett correlations. For pyrazine 1-oxides, electron-withdrawing groups (e.g., -Cl) reduce the basicity of adjacent nitrogens, favoring oxidation at the more basic, distal nitrogen . However, discrepancies arise when comparing pyrazine 1-oxides (slope = 5.71) with pyrimidine 1-oxides (slope = 6.67), suggesting weaker electronic coupling in pyrazines . Computational studies (DFT) are recommended to resolve ambiguities in π-electron density distribution .

Q. What experimental strategies can address discrepancies between in vitro and in vivo metabolic pathways of 3-(4-Acetamidophenyl)pyrazine 1-oxide?

  • Methodology : In vitro models (e.g., liver microsomes) may fail to replicate gut microbiota-mediated reduction observed in vivo . To reconcile

  • Use anaerobic bacterial cultures (e.g., Clostridium spp.) to simulate microbial reduction of the pyrazine 1-oxide to pyrazinone intermediates .
  • Combine LC-MS/MS with isotopic labeling ([14C]) to track reabsorption and hepatic re-oxidation pathways .

Q. How does the coordination of 3-(4-Acetamidophenyl)pyrazine 1-oxide to metal complexes alter its basicity and reactivity?

  • Methodology : Spectrophotometric titrations (pH 0–7) reveal protonation behavior when coordinated to [MII(CN)5]³⁻ (M = Fe, Ru, Os). Basicity follows Fe > Os > Ru, correlating with β-proton NMR shifts (8.24–8.45 ppm) . Competitive protonation steps are analyzed via factor analysis of multiwavelength absorption data. Applications include designing pH-sensitive catalysts or sensors .

Data Contradictions and Resolution

  • Metabolic Stability vs. Redox Activity : While in vitro assays suggest hepatic oxidation dominates, in vivo studies highlight gut microbiota-mediated reduction . Resolution requires cross-validating models:

    • Step 1 : Compare stability in aerobic (liver) vs. anaerobic (intestinal) cell cultures.
    • Step 2 : Use knockout rodent models (e.g., antibiotic-treated) to isolate microbial contributions .
  • Regioselectivity in Halogenated Derivatives : Chloropyrazines oxidize at the distal nitrogen in peracetic acid, but low yields of bis-N-oxides complicate synthesis . Mitigation involves stepwise oxidation with mCPBA, monitored by [1H NMR] to arrest at the mono-N-oxide stage .

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